Perindoprilat-dcc acylguanidine
Description
Nomenclature and Structural Classification within Organic Chemical Synthesis
From a nomenclature standpoint, "Perindoprilat-dcc acylguanidine" is a descriptive name that points to its constituent parts. "Perindoprilat" refers to the active metabolite of perindopril (B612348), which forms the core of the molecule. fiveable.me "DCC" is the acronym for dicyclohexylcarbodiimide (B1669883), a common coupling reagent used in organic synthesis. wikipedia.org The term "acylguanidine" describes the key functional group that characterizes this specific impurity.
Structurally, this compound is classified as an N-acylurea . This class of compounds is a known type of byproduct that can arise when carbodiimides, such as DCC, are used to facilitate the formation of amide bonds. wikipedia.orgnih.gov In the synthesis of perindopril, DCC is employed to couple the perindoprilat (B1679611) precursor with another chemical moiety. However, under certain reaction conditions, a side reaction can occur where the perindoprilat molecule itself reacts with the activated DCC intermediate, leading to the formation of the stable N-acylurea, this compound. nih.gov
The systematic name for this compound is (2S,3aS,7aS)-1-((2S)-2-((5RS)-3-cyclohexyl-2-(cyclohexylimino)-4-oxo-5-propylimidazolidin-1-yl)propanoyl)octahydro-1H-indole-2-carboxylic acid. This complex name precisely describes the intricate arrangement of its various rings and functional groups.
Significance as a Byproduct or Side Product in Pharmaceutical Intermediate Synthesis
The presence of this compound is of considerable significance in the industrial synthesis of perindopril. As an impurity, its formation represents a loss of yield of the desired product and necessitates purification steps to ensure the final drug meets stringent purity standards set by regulatory bodies. The formation of byproducts like N-acylureas is a well-documented challenge in peptide synthesis and other reactions that utilize carbodiimide (B86325) coupling agents. nih.gov
The primary concern with any impurity in a pharmaceutical product is its potential to impact the safety and efficacy of the drug. Therefore, significant effort in process chemistry is dedicated to understanding and minimizing the formation of such byproducts. The study of this compound and its formation pathways allows chemists to optimize reaction conditions—such as temperature, solvent, and the order of reagent addition—to favor the desired amide bond formation over the competing side reaction that produces the acylguanidine impurity. The development of alternative coupling agents and synthetic routes for perindopril has also been driven, in part, by the desire to avoid the formation of such byproducts. google.com
Historical Context of its Identification and Investigation in Synthetic Chemistry
The identification and investigation of this compound are intrinsically linked to the development and commercialization of perindopril. Following the initial synthesis of perindopril, a crucial phase of drug development involves the detailed characterization of the manufacturing process and the identification of any potential impurities. This is a standard practice in the pharmaceutical industry to ensure the quality and safety of the final product.
While a singular, dated discovery of this specific compound is not prominently documented in publicly available literature, its identification would have been the result of routine and rigorous analytical chemistry work. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate the main compound from any minor components in the reaction mixture. researchgate.netoup.com Once isolated, advanced spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would have been used to elucidate the structure of the impurity, leading to its identification as this compound.
The ongoing investigation of this and other perindopril-related impurities is driven by the need for continuous process improvement and to meet evolving regulatory expectations for drug purity. The scientific literature and patent documents related to perindopril synthesis often describe methods to control the levels of specific impurities, including those arising from the use of DCC. patsnap.com
Detailed Research Findings
The formation of this compound is a consequence of the reaction mechanism of DCC-mediated amide bond formation. The generally accepted mechanism involves the initial reaction of the carboxylic acid group of a perindopril intermediate with DCC to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is intended to react with the amine component to form the desired amide bond.
However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement, known as an O-to-N acyl shift. nih.gov In this side reaction, the acyl group migrates from the oxygen atom to one of the nitrogen atoms of the former DCC molecule, leading to the formation of a stable N-acylurea. In the context of perindopril synthesis, the perindoprilat moiety acts as the acyl group, and the resulting stable byproduct is this compound. Studies have shown that the formation of N-acylureas can sometimes be a significant side reaction in DCC couplings. researchgate.net
The following table summarizes the key chemical data for this compound:
| Property | Value |
| Molecular Formula | C₃₀H₄₈N₄O₄ |
| Molecular Weight | 528.73 g/mol |
| Classification | N-acylurea |
| Origin | Byproduct in Perindopril synthesis |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-(3-cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N4O4/c1-3-12-25-28(36)33(23-16-8-5-9-17-23)30(31-22-14-6-4-7-15-22)32(25)20(2)27(35)34-24-18-11-10-13-21(24)19-26(34)29(37)38/h20-26H,3-19H2,1-2H3,(H,37,38)/t20-,21-,24-,25?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOVIKYGHHVEX-XEGZBUNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=NC2CCCCC2)N1C(C)C(=O)N3C4CCCCC4CC3C(=O)O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C(=O)N(C(=NC2CCCCC2)N1[C@@H](C)C(=O)N3[C@H]4CCCC[C@H]4C[C@H]3C(=O)O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353777-64-7 | |
| Record name | Perindoprilat-dcc acylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353777647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERINDOPRILAT-DCC ACYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9292UAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Perindoprilat Dcc Acylguanidine Formation
Proposed Reaction Pathways Involving Dicyclohexylcarbodiimide (B1669883) (DCC)
The formation of Perindoprilat-DCC acylguanidine is intrinsically linked to the role of DCC as a coupling agent in amide bond formation. The generally accepted mechanism for DCC-mediated amide synthesis involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govchemistrysteps.com While this intermediate is key to the desired reaction, it is also the branching point for the formation of unwanted byproducts, including the acylguanidine .
Role of Carboxylic Acid Activation in Side Reaction Pathways
The primary function of DCC in the synthesis of perindopril (B612348) is to activate the carboxylic acid group of perindoprilat (B1679611), rendering it susceptible to nucleophilic attack by the amine component. This activation occurs when the carboxylic acid adds to the carbodiimide (B86325), forming the O-acylisourea intermediate. chemistrysteps.com This intermediate is highly reactive and is intended to react with the desired amine to form the amide bond of perindopril.
However, the high reactivity of the O-acylisourea also makes it susceptible to alternative reaction pathways. One of the most common side reactions is an intramolecular rearrangement. nih.govresearchmap.jp This rearrangement is a critical step in the formation of byproducts and competes with the desired intermolecular amidation reaction.
Formation of Acylguanidine Linkages via DCC-Mediated Side Reactions
While the formation of N-acylurea is a well-documented side reaction in DCC-mediated couplings, the generation of an acylguanidine linkage represents a distinct mechanistic pathway. It is proposed that the O-acylisourea intermediate, formed from the reaction of perindoprilat's carboxylic acid with DCC, can undergo an intramolecular O-to-N acyl migration. researchmap.jpias.ac.in
In this proposed pathway, the nitrogen atom of the isourea moiety acts as an internal nucleophile, attacking the carbonyl carbon of the activated acyl group. This intramolecular cyclization leads to a tetrahedral intermediate which then rearranges to form the stable N-acylguanidine structure. This rearrangement is often in competition with the desired intermolecular reaction with the amine component of the main reaction. The steric hindrance around the reactive center and the electronic properties of the acyl group can influence the rate of this intramolecular rearrangement versus the intermolecular coupling.
Kinetic and Thermodynamic Aspects of Byproduct Generation
The formation of this compound is governed by both kinetic and thermodynamic factors. The initial formation of the O-acylisourea intermediate is a rapid, and potentially reversible, reaction. nih.gov The subsequent pathways—either the desired amide formation or the rearrangement to the acylguanidine byproduct—are subject to kinetic control.
The rate of the intramolecular rearrangement to the acylguanidine is dependent on the conformational feasibility of the transition state and the nucleophilicity of the isourea nitrogen. At higher temperatures, the rate of this rearrangement is often accelerated, leading to an increased yield of the byproduct. nih.gov From a thermodynamic perspective, the N-acylguanidine is a stable product, and its formation represents a thermodynamic sink in the reaction landscape. nih.gov Therefore, conditions that allow the reaction to approach thermodynamic equilibrium, such as prolonged reaction times or elevated temperatures, may favor the formation of this stable byproduct.
Influence of Reaction Conditions on Acylguanidine Formation Yield
The yield of this compound is highly sensitive to the specific conditions under which the coupling reaction is performed. Careful control of parameters such as solvent, temperature, and reactant concentrations is essential to minimize the formation of this impurity.
Solvent Effects on Reaction Selectivity and Impurity Formation
The choice of solvent plays a critical role in directing the reaction towards the desired product and away from side reactions. The polarity of the solvent can influence the stability and reactivity of the key O-acylisourea intermediate.
| Solvent Property | Effect on Acylguanidine Formation | Rationale |
| Low Polarity (e.g., Dichloromethane, Chloroform) | Generally decreases the formation of N-acylurea and likely acylguanidine byproducts. | Less polar solvents can stabilize the O-acylisourea intermediate, reducing the rate of intramolecular rearrangement. |
| High Polarity (e.g., DMF, Acetonitrile) | May increase the formation of N-acylurea and potentially acylguanidine byproducts. | Polar aprotic solvents can promote the formation of the charged intermediates and transition states involved in the rearrangement pathway. |
| Protic Solvents | Can lead to hydrolysis of the O-acylisourea intermediate, competing with both the desired reaction and acylguanidine formation. | The presence of protic functional groups can react with and consume the activated intermediate. |
Studies on related DCC-mediated reactions have shown that solvents with low dielectric constants tend to suppress the formation of N-acylurea, a structurally related byproduct. daicelpharmastandards.com It is reasonable to extrapolate that similar conditions would be favorable for minimizing the formation of the acylguanidine impurity in perindopril synthesis.
Temperature and Concentration Dependencies of Acylguanidine Byproduct Generation
Temperature is a critical parameter in controlling the rate of side reactions. Generally, an increase in temperature accelerates the rate of the intramolecular rearrangement of the O-acylisourea to form the acylguanidine byproduct. nih.gov Therefore, conducting the coupling reaction at lower temperatures is a common strategy to enhance the selectivity for the desired amide product.
| Reaction Parameter | Effect on Acylguanidine Formation | Rationale |
| Increased Temperature | Increases yield of the acylguanidine byproduct. | Provides the activation energy required for the intramolecular rearrangement of the O-acylisourea intermediate. nih.gov |
| Lower Temperature | Decreases yield of the acylguanidine byproduct. | Favors the kinetically controlled pathway of the desired intermolecular amidation over the rearrangement. |
| High Concentration of DCC | May increase the formation of byproducts. | A higher concentration of the coupling agent can lead to a higher steady-state concentration of the reactive O-acylisourea intermediate, potentially increasing the likelihood of side reactions. |
| Stoichiometry of Reactants | Precise control is crucial. | An excess of DCC relative to the carboxylic acid and amine can lead to a higher probability of side reactions. |
This table summarizes general trends observed in DCC-mediated coupling reactions. Specific kinetic data for this compound is not publicly available.
The concentration of DCC and the stoichiometry of the reactants are also important factors. An excess of DCC can lead to a higher concentration of the reactive O-acylisourea intermediate, which may increase the propensity for side reactions, including the formation of the acylguanidine. Careful control over the molar ratios of the reactants is therefore essential for minimizing impurity formation.
Impact of Coupling Agents and Additives on Side Reaction Profiles
The choice of coupling agent and the use of additives play a pivotal role in controlling the profile of side reactions during the synthesis of perindopril, including the formation of this compound. The selection of these reagents directly influences the reaction kinetics, the stability of intermediates, and the propensity for undesired pathways.
Coupling Agents:
Different coupling agents exhibit varying degrees of reactivity and can lead to different impurity profiles. While DCC is a cost-effective and widely used reagent, its use is often associated with the formation of byproducts like dicyclohexylurea (DCU) and the specific this compound impurity. google.com Alternative carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often employed to simplify byproduct removal due to the water solubility of the corresponding urea (B33335). However, the impact of EDC on the formation of the acylguanidine impurity specifically is not well-documented in comparative studies. The choice between DCC and other coupling agents often involves a trade-off between cost, reactivity, and the impurity profile.
Additives:
To mitigate the side reactions associated with carbodiimide coupling agents, additives are frequently incorporated into the reaction mixture. One of the most common additives is 1-hydroxybenzotriazole (B26582) (HOBt). creative-peptides.comyoutube.com The primary function of HOBt is to react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This HOBt-ester is still sufficiently reactive to form the desired amide bond but is less prone to the intramolecular rearrangement that leads to N-acylurea and potentially the acylguanidine impurity. creative-peptides.comrsc.org The use of HOBt has been shown to increase yields and decrease the levels of epimerization, a common side reaction in peptide synthesis. youtube.com
The table below summarizes the general impact of different coupling agents and the additive HOBt on side reaction profiles in the context of peptide synthesis, which can be extrapolated to the synthesis of perindopril.
| Reagent/Additive | Primary Function | Impact on Side Reactions |
| DCC | Carboxylic acid activation | Can lead to the formation of dicyclohexylurea (DCU) and N-acylurea byproducts. In the context of perindopril synthesis, it is associated with the formation of this compound. |
| EDC | Carboxylic acid activation | Forms a water-soluble urea byproduct, simplifying purification. The specific impact on acylguanidine formation compared to DCC is not extensively documented. |
| HOBt | Additive | When used with a carbodiimide, it forms a more stable active ester, which can suppress the formation of N-acylurea and other side products by minimizing the concentration of the highly reactive O-acylisourea intermediate. It is also known to reduce racemization. creative-peptides.comyoutube.com |
Detailed research findings on the quantitative impact of these agents on the formation of this compound are limited in the public domain. However, the general principles of peptide chemistry strongly suggest that the use of additives like HOBt in conjunction with DCC would be a key strategy to minimize the formation of this and other related impurities. creative-peptides.comyoutube.com A patent for the preparation of perindopril mentions the use of DCC and HOBt in the coupling step, indicating the recognized benefit of this combination in controlling the reaction. google.com Further optimization of the reaction conditions, such as solvent and temperature, would also be critical in controlling the impurity profile.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds. For Perindoprilat-dcc acylguanidine, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula.
The compound has a monoisotopic mass of 528.3628 g/mol , corresponding to the molecular formula C₃₀H₄₈N₄O₄ . pharmaffiliates.comsimsonpharma.comclearsynth.comveeprho.comchemicea.com This is a critical first step in the structural elucidation process, distinguishing it from other related perindopril (B612348) impurities.
While specific fragmentation data for this compound is not widely published in scientific literature, a detailed analysis would typically involve techniques such as collision-induced dissociation (CID). The fragmentation pattern would be expected to yield valuable structural information by breaking the molecule at its most labile bonds. Characteristic losses would likely include the carboxylic acid group, fragments of the dicyclohexylcarbodiimide (B1669883) (DCC) moiety, and cleavage of the amide bonds linking the perindoprilat (B1679611) core to the acylguanidine group.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C₃₀H₄₈N₄O₄ |
| Monoisotopic Mass | 528.3628 g/mol |
| Common Adducts | [M+H]⁺, [M+Na]⁺ |
Note: The fragmentation pathways are predicted based on the known structure and have not been detailed in publicly available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of this compound.
Conformational Analysis via NMR Spectroscopic Data
The flexibility of the cyclohexyl rings and the various rotatable bonds in this compound lead to a complex conformational landscape. Analysis of coupling constants from the ¹H NMR spectrum and through-space correlations from the NOESY spectrum would allow for the determination of the preferred conformation of the molecule in solution. For instance, the chair conformations of the cyclohexyl rings and the relative orientation of the different substituents could be established.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹)
N-H stretching (if any tautomers are present)
C-H stretching of aliphatic groups (around 2850-2960 cm⁻¹)
C=O stretching of the carboxylic acid and amide groups (in the region of 1650-1760 cm⁻¹)
C=N stretching of the guanidine (B92328) group (around 1640-1690 cm⁻¹)
Raman spectroscopy would be particularly useful for observing the non-polar bonds, such as the C-C backbones of the cyclohexyl rings.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) |
| C-H (Aliphatic) | 2850 - 2960 |
| C=O (Amide, Carboxylic Acid) | 1650 - 1760 |
| C=N (Guanidine) | 1640 - 1690 |
Note: These are expected absorption ranges based on the functional groups present.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While there are no published crystal structures for this compound, such an analysis would yield:
The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.
The absolute configuration of all stereocenters.
Detailed information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
This technique would provide an unambiguous and complete picture of the molecule's three-dimensional structure.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Energetics of Formation Pathways
The formation of Perindoprilat-dcc acylguanidine is proposed to proceed via the reaction of the carboxylic acid group of perindoprilat (B1679611) with dicyclohexylcarbodiimide (B1669883) (DCC). This reaction is analogous to the well-established mechanism of amide bond formation using carbodiimides. libretexts.orgvaia.comlibretexts.orgyoutube.comyoutube.com The initial step involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile. In the context of acylguanidine formation, the nucleophile would be a guanidinylating agent, or in a self-reaction scenario under specific conditions, another molecule of perindoprilat or a related amine.
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to elucidate the energetics of this formation pathway. fiveable.mersc.orghpc.co.jpacs.org By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of the formation of this compound. fiveable.mersc.orghpc.co.jp
A hypothetical reaction energy profile for the formation of the O-acylisourea intermediate is presented in Table 1. The calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost. researchgate.net
Table 1: Hypothetical Energetics for the Formation of the O-acylisourea Intermediate
| Step | Description | Hypothetical Relative Energy (kcal/mol) |
| 1 | Reactants (Perindoprilat + DCC) | 0.0 |
| 2 | Transition State 1 (Proton transfer) | +15.2 |
| 3 | Intermediate (O-acylisourea) | -5.8 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The conformational flexibility of this compound is expected to be significant, owing to the presence of multiple rotatable bonds and the inherent flexibility of the perindoprilat moiety and the dicyclohexyl groups. researchgate.netnih.gov The proline-like fused ring system of the octahydroindole-2-carboxylic acid portion of perindoprilat imposes certain conformational constraints. nih.govnih.govrsc.orgacs.org Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of such a molecule in a simulated physiological environment. nih.govacs.orgnih.govacs.orgpnas.org
An MD simulation would typically involve solvating the molecule in a water box and running the simulation for a sufficient time (e.g., nanoseconds to microseconds) to sample a wide range of conformations. The analysis of the MD trajectory would reveal the preferred conformations, the dynamics of conformational changes, and the flexibility of different parts of the molecule. Key dihedral angles, such as those around the newly formed acylguanidine linkage and within the flexible side chains, would be monitored to map the conformational space.
Table 2: Hypothetical Key Dihedral Angles and Their Preferred Ranges from MD Simulations
| Dihedral Angle | Atoms Defining the Angle | Hypothetical Preferred Range (degrees) |
| ω | Cα-C-N-Cα (acylguanidine) | 170 to -170 (trans favored) |
| φ | N-Cα-C-N (perindoprilat backbone) | -70 to -50 (constrained by proline-like ring) |
| ψ | Cα-C-N-Cα (perindoprilat backbone) | 130 to 150 |
| χ1 | N-Cα-Cβ-Cγ (propyl side chain) | -180 to 180 (multiple rotamers) |
Note: These ranges are hypothetical and based on typical values for peptide-like structures and flexible alkyl chains.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In the absence of experimental spectra for this compound, theoretical calculations can provide valuable predictions of its spectroscopic features. DFT calculations are a reliable method for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.netacs.orgacs.orgnih.gov
Infrared (IR) Spectroscopy: The calculated IR spectrum would be expected to show characteristic peaks for the functional groups present in the molecule. Key vibrational frequencies would include the C=O stretch of the carboxylic acid and the amide, the C=N stretch of the acylguanidine group, and the N-H and C-H stretching vibrations. A hypothetical comparison of key IR frequencies is presented in Table 3.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. acs.orgacs.orgnih.gov The calculated chemical shifts would aid in the potential future identification of this compound. Table 4 provides a hypothetical prediction of key 1H NMR chemical shifts.
Table 3: Hypothetical Predicted IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Amide, Guanidine) | 3400-3200 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Strong |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C=O stretch (Amide) | ~1650 | Strong |
| C=N stretch (Acylguanidine) | ~1680 | Strong |
Note: These are hypothetical values based on typical group frequencies.
Table 4: Hypothetical Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H (Amide) | 8.0 - 8.5 | d |
| N-H (Guanidine) | 7.5 - 8.0 | br s |
| Cα-H (Perindoprilat) | 4.2 - 4.5 | m |
| Cyclohexyl protons | 1.0 - 2.0 | m |
| Propyl chain protons | 0.9 - 1.8 | m |
Note: These are hypothetical values relative to TMS.
Analysis of Stability and Reactivity Profiles through Theoretical Methods
The stability and reactivity of this compound can be assessed using theoretical methods that probe its electronic structure. mdpi.comresearchgate.netresearchgate.net Key parameters derived from DFT calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), provide valuable insights.
Frontier Molecular Orbitals: The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. A larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net The locations of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to be regions of negative potential, while the N-H protons would be regions of positive potential.
Table 5: Hypothetical Theoretical Reactivity Descriptors
| Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicates moderate kinetic stability |
| Global Hardness | 2.35 eV | Resistance to change in electron distribution |
| Electronegativity | 3.85 eV | Measure of electron-attracting power |
Note: These values are hypothetical and intended for illustrative purposes.
Forced degradation studies under various conditions (e.g., acidic, basic, oxidative) could be guided by these theoretical predictions, targeting the bonds and functional groups identified as most reactive. nih.gov
Strategies for Minimizing and Controlling Perindoprilat Dcc Acylguanidine Formation in Synthesis
Process Optimization Approaches to Reduce Byproduct Concentration in Synthetic Schemes
The formation of perindoprilat-dcc acylguanidine is a known consequence of using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the synthesis of perindopril (B612348). google.com Process optimization is a critical first line of defense in minimizing the concentration of this and other impurities. registech.com A systematic approach to optimizing reaction conditions can significantly reduce the formation of this byproduct.
Key parameters that can be adjusted include:
Stoichiometry of Reagents: A patent for the industrial synthesis of perindopril specifies the use of 1 to 1.2 moles of DCC per mole of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl (B1604629) ester. google.com Carefully controlling the molar ratio of DCC to the starting materials is essential. An excess of DCC can lead to increased side reactions, including the formation of N-acylurea and the target acylguanidine impurity. bachem.com
Reaction Temperature: The coupling reaction temperature is typically maintained between 20 to 77°C. google.com Lowering the temperature can often slow down the rate of side reactions more significantly than the desired coupling reaction, thus improving the purity profile.
Solvent System: The choice of solvent can influence reaction kinetics and the solubility of byproducts. Ethyl acetate (B1210297) is a commonly used solvent in this synthesis. google.com Investigating alternative solvents or solvent mixtures could potentially reduce the formation of this compound.
Use of Additives: The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can enhance the efficiency of the coupling reaction and suppress side reactions. google.comuni-kiel.de The patent for perindopril synthesis specifies the use of 0.4 to 0.6 moles of HOBt per mole of the starting ester. google.com These additives can react with the activated carboxylic acid to form a more stable intermediate, which then reacts with the amine component, thereby reducing the opportunity for the formation of the acylguanidine byproduct. uni-kiel.de
Absence of Certain Bases: Notably, the industrial synthesis process for perindopril is carried out in the absence of triethylamine. google.com The choice of base is critical in peptide coupling reactions, as some bases can promote side reactions. uni-kiel.de
By systematically evaluating and optimizing these parameters, it is possible to establish a robust process that minimizes the formation of this compound to acceptable levels. registech.com
Development of Alternative Coupling Methodologies to Avoid Acylguanidine Formation
To circumvent the issues associated with DCC, including the formation of the problematic and difficult-to-remove dicyclohexylurea (DCU) byproduct, researchers have developed a range of alternative coupling reagents. bachem.comuni-kiel.degoogle.com These alternatives can be broadly categorized as other carbodiimides and onium salts.
Alternative Carbodiimides:
Diisopropylcarbodiimide (DIC): DIC is a close analog of DCC. A key advantage of DIC is that the resulting diisopropylurea byproduct is more soluble in common organic solvents, simplifying its removal during workup. bachem.comuni-kiel.de The combination of DIC with additives like HOBt or HOAt is considered an effective method for minimizing racemization. bachem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC): EDC is a water-soluble carbodiimide (B86325), making it suitable for reactions in aqueous or mixed-aqueous solvents. creative-peptides.com The urea (B33335) byproduct formed from EDC is also readily soluble, facilitating its removal. bachem.com
Onium Salts:
Onium-type coupling reagents, such as phosphonium (B103445) and aminium salts, have gained popularity due to their high efficiency and ability to suppress side reactions. peptide.comresearchgate.net
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP): BOP is an early example of a phosphonium salt coupling reagent that minimizes racemization and avoids dehydration byproducts. peptide.com However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide.
HATU, HBTU, HCTU: These are aminium-based reagents that are highly effective. bachem.compeptide.com They are often used with an additive like HOAt (1-hydroxy-7-azabenzotriazole), which can lead to higher reaction rates and improved results, especially in the synthesis of complex peptides. bachem.comuni-kiel.de
COMU: This uronium salt is considered a safer and more efficient alternative to benzotriazole-based reagents like HBTU. It is more reactive and requires only one equivalent of base for high yields. peptide.com
A patented process for preparing perindopril describes an alternative route that avoids DCC altogether by using a 2,5-dioxo-oxazolidine intermediate. This method's primary advantage is the formation of only carbon dioxide as a byproduct, thus eliminating the challenges associated with urea-based byproducts. google.com
The selection of an alternative coupling methodology involves a trade-off between cost, efficiency, and the nature of the byproducts formed.
Post-Synthetic Purification Strategies for Impurity Removal and Process Stream Refinement
Even with optimized synthesis and the use of alternative coupling agents, trace amounts of impurities, including this compound, may persist. Therefore, robust post-synthetic purification strategies are essential to ensure the final API meets stringent purity requirements. registech.com
Crystallization and Salt Formation:
Crystallization is a powerful technique for purifying APIs. A patent for the purification of perindopril describes a process of forming a salt with dicyclohexylamine (B1670486). This process involves:
Treating the impure perindopril with dicyclohexylamine in a suitable solvent to form the dicyclohexylamine salt.
Isolating the crystalline salt, which has a higher purity.
Optionally converting the purified dicyclohexylamine salt to the tert-butylamine (B42293) salt of perindopril. google.com
This method has been shown to effectively reduce the level of impurities. For instance, an initial sample of free perindopril containing 0.13% of an unknown impurity was purified to a level of 0.02% in the dicyclohexylamine salt form. google.com
Chromatographic Techniques:
Chromatography is a highly effective method for separating closely related compounds.
High-Performance Liquid Chromatography (HPLC): Reverse-phased HPLC is a standard analytical technique for quantifying impurities in perindopril. oup.comoup.com Preparative HPLC can be employed to isolate and remove specific impurities from the bulk API. outsourcedpharma.com A developed HPLC method for perindopril and its impurities utilized a C18 column and a mobile phase containing sodium 1-heptanesulfonate to improve the retention and separation of the compounds. oup.comoup.com
Multimodal Chromatography: Techniques like mixed-mode chromatography, which utilizes resins with multiple interaction modes (e.g., ion exchange and hydrophobic), can offer unique selectivity for separating challenging impurities. youtube.comresearchgate.net Ceramic hydroxyapatite (B223615) (CHT) is a mixed-mode medium that has proven effective in polishing steps for purifying complex biomolecules and could be applicable to small molecule purification as well. youtube.combioradiations.com
Other Techniques:
Slurrying and Washing: The purified dicyclohexylamine salt of perindopril can be further purified by slurrying it in a solvent like 2,2-dimethoxypropane (B42991) before converting it to the final tert-butylamine salt. google.com
Filtration and Adsorption: The use of activated carbon during the purification process can help remove certain impurities through adsorption. nih.gov
A combination of these purification strategies, tailored to the specific impurity profile of the crude perindopril, is often necessary to achieve the high purity required for pharmaceutical applications.
Analytical Methodologies for Detection and Quantification in Synthetic Mixtures
Development and Validation of Chromatographic Methods (HPLC, GC) for Purity Assessment in Research Batches
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of Perindopril (B612348) and its related substances, including Perindoprilat-dcc acylguanidine. Gas Chromatography (GC) is generally less suitable for this compound due to its high molecular weight and potential for thermal degradation.
A typical Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound in research batches can be developed based on methodologies used for Perindopril impurity profiling. The method development would focus on achieving adequate resolution between this compound, Perindopril, Perindoprilat (B1679611), and other known impurities.
Method Parameters: A suitable starting point for method development would involve a C18 or C8 stationary phase. A gradient elution is often preferred to resolve a wide range of polar and non-polar impurities.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 2: Representative Validation Data for HPLC Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 for this compound |
| Range | LOQ to 150% of the specification limit |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | Typically in the range of 0.01% of the nominal concentration |
| LOQ | Typically in the range of 0.03% of the nominal concentration |
Spectroscopic Techniques (e.g., Quantitative NMR, UV-Vis) for Concentration Determination in Reaction Monitoring
Spectroscopic techniques offer rapid and non-destructive methods for monitoring the progress of chemical reactions, which can be invaluable in the synthesis of this compound.
Quantitative NMR (qNMR): ¹H qNMR can be a powerful tool for the absolute quantification of this compound in reaction mixtures without the need for a specific reference standard of the analyte, provided a certified internal standard is used. The concentration is determined by comparing the integral of a specific, non-overlapping proton signal of the analyte with that of a known amount of an internal standard.
UV-Vis Spectroscopy: UV-Vis spectroscopy can be employed for a more straightforward, albeit less specific, determination of concentration. A wavelength of maximum absorbance (λmax) for this compound would be determined, likely in the range of 210-220 nm, similar to Perindopril. A calibration curve of absorbance versus concentration would be prepared using a purified reference standard. While susceptible to interference from other UV-active species in the reaction mixture, it can provide a quick estimate of concentration.
Table 3: Comparison of Spectroscopic Techniques for Reaction Monitoring
| Technique | Advantages | Disadvantages |
| qNMR | High specificity, absolute quantification, no analyte-specific standard | Lower sensitivity, requires specialized equipment and expertise |
| UV-Vis | Simple, rapid, widely available | Low specificity, susceptible to interference from other UV-active compounds |
Mass Spectrometry-Based Methods for Trace Impurity Profiling and Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and profiling of trace impurities in this compound.
LC-MS/MS for Impurity Identification: An LC-MS/MS method can be developed to separate and identify trace impurities. The mass spectrometer provides the molecular weight of the impurities, and tandem mass spectrometry (MS/MS) generates fragmentation patterns that help in structural elucidation. While specific fragmentation patterns for this compound are not widely published, they can be predicted based on its chemical structure and confirmed using a reference standard.
Table 4: Hypothesized MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Structural Assignment |
| 529.37 [M+H]⁺ | [Fragment A] | Loss of the dicyclohexylurea group |
| [Fragment B] | Cleavage of the amide bond linking the perindoprilat moiety | |
| [Fragment C] | Fragmentation of the perindoprilat ring system |
Note: The fragment m/z values are hypothetical and would need to be confirmed experimentally.
This technique is crucial for identifying previously unknown impurities and for providing evidence for the structure of known impurities.
Preparation and Characterization of Reference Standards for Analytical Development
The availability of a well-characterized reference standard for this compound is a prerequisite for the development and validation of accurate analytical methods.
Preparation: The reference standard can be prepared through targeted synthesis or isolated from enriched impurity mixtures using techniques like preparative HPLC. The synthesis would likely involve the reaction of Perindoprilat with dicyclohexylcarbodiimide (B1669883) (DCC).
Characterization: A comprehensive characterization of the reference standard is necessary to confirm its identity and purity. This typically includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify functional groups.
Purity Determination: HPLC is used to determine the chromatographic purity.
Other Tests: Water content (by Karl Fischer titration) and residual solvent analysis (by GC) may also be performed.
A Certificate of Analysis (CoA) summarizing these characterization data is essential for a reference standard. Several commercial suppliers offer Perindopril EP Impurity H with accompanying characterization data.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Perindoprilat-dcc acylguanidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling perindoprilat with dicyclohexylcarbodiimide (DCC) to form the acylguanidine moiety. Solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios (e.g., 1:1.2 for acylating agent) critically affect yield and purity . Parallel synthesis approaches, as used for sodium channel blockers, can optimize combinatorial libraries by varying substituents on the acyl group while monitoring reaction progress via LC-MS .
Q. How do structural features of this compound influence its bioactivity in preliminary screening assays?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of the acyl group and guanidine substituents. For example, replacing the thiophene ring (as in 2-thiophenethylamine derivatives) with bulkier groups may enhance target binding but reduce solubility. In vitro assays (e.g., enzymatic inhibition of angiotensin-converting enzyme) paired with logP measurements can quantify hydrophobicity-activity trade-offs .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability?
- Methodological Answer : High-resolution NMR (e.g., , , and ) resolves conformational isomers, while HPLC-MS (with C18 columns) assesses purity. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (-20°C to 25°C) should track degradation products via time-course LC-MS .
Advanced Research Questions
Q. How can conformational dynamics of this compound explain discrepancies in receptor binding data across studies?
- Methodological Answer : NMR and X-ray crystallography reveal that acylguanidines adopt only two dominant conformations (cis or trans amide bonds), influenced by intermolecular interactions (e.g., anion binding or solvent microsolvation). For example, DMSO stabilizes the cis conformation, which may enhance GPCR binding affinity. Discrepancies arise if studies neglect solvent effects or counterion interactions .
Q. What computational methods best predict the binding affinity of this compound derivatives to targets like BACE1 or Smoothened?
- Methodological Answer : Free Energy Perturbation (FEP) calculations, validated against enzymatic assays, show strong correlation (MUE <0.7 kcal/mol) for BACE1 inhibitors. For Smoothened, molecular dynamics (MD) simulations (40 ns) with explicit solvent models improve accuracy in predicting scaffold modifications (e.g., 5- to 7-membered rings) .
Q. How should researchers resolve contradictions in cytotoxicity data for acylguanidine derivatives across cell lines?
- Methodological Answer : Contradictions often stem from variations in cell membrane permeability or off-target kinase inhibition. Use isogenic cell lines (e.g., U87 glioblastoma vs. HEK293) to isolate cytotoxicity mechanisms. Combine IC50 assays with transcriptomic profiling (RNA-seq) to identify pathways affected by the compound’s acylguanidine moiety .
Q. What strategies optimize this compound’s pharmacokinetics without compromising target selectivity?
- Methodological Answer : Introduce PEGylated side chains to enhance solubility or employ prodrug strategies (e.g., ester masking of the guanidine group). Validate selectivity via kinome-wide profiling (e.g., using KINOMEscan) and compare plasma protein binding rates (ultrafiltration LC-MS) .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
